But-1-en-3-ynyl-benzene
Overview
Description
“But-1-en-3-ynyl-benzene” is also known as "3-buten-1-ynylbenzene" . It is a chemical compound with the molecular formula C10H8 . The molecule contains a total of 18 bonds. There are 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
The synthesis of “this compound” involves the use of phenylacetylene and vinyl bromide . The reaction mixture is stirred at room temperature until complete conversion of the starting material. After evaporation of the solvent, the crude product is purified by column chromatography .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered aromatic ring . The molecule also contains a triple bond and a double bond, which are characteristic of alkynes and alkenes, respectively .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 128.174 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Thermal Rearrangements in the C14H10 Manifold : A study by Berris and Vollhardt (1982) investigated thermal rearrangements involving But-1-en-3-ynyl-benzenes, leading to the formation of 2-(but-1-en-3-ynyl)naphthalenes. This finding points to the potential application of But-1-en-3-ynyl-benzene in creating complex organic structures through thermal processes (Berris & Vollhardt, 1982).
Friedel-Crafts Sulfonylation in Ionic Liquids : Research by Nara, Harjani, and Salunkhe (2001) demonstrated the use of 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids in the Friedel-Crafts sulfonylation of benzene and substituted benzenes. This process, involving this compound, enhances reactivity and yields of diaryl sulfones, highlighting its significance in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Isomerisation of Prop-2-ynylic Esters : Cookson, Cramp, and Parsons (1980) explored the isomerisation of prop-2-ynyl acetates to allenyl and butadienyl acetates in the presence of this compound. This transformation is crucial for Diels–Alder reactions, a fundamental reaction in organic chemistry (Cookson, Cramp, & Parsons, 1980).
Catalytic Synthesis in Diels-Alder Reactions : Muzalevskiy et al. (2009) applied 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, a related compound, in Diels–Alder reactions for the synthesis of ortho-CF2Br-Substituted Biaryls. This study underscores the potential of this compound derivatives in catalytic synthesis processes (Muzalevskiy et al., 2009).
Highly Unsaturated Polymers : Kotlyarevskii, Bardamova, and Shishmakova (1966) proposed a method for synthesizing highly unsaturated monomeric and polymeric compounds using But-1-en-3-ynyl derivatives of benzene. This approach opens avenues for creating polymers with unique properties (Kotlyarevskii, Bardamova, & Shishmakova, 1966).
Safety and Hazards
properties
IUPAC Name |
but-1-en-3-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSPRPODGOIJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342435 | |
Record name | but-1-en-3-ynyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146276-26-8 | |
Record name | but-1-en-3-ynyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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